butanedioic acid;[(1S)-3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid;[(1S)-3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid;[(1S)-3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone involves several steps, each requiring specific reagents and conditions
Core Structure Formation: The initial step involves the formation of the cyclopentyl and naphthyridinyl cores. This can be achieved through cyclization reactions using appropriate starting materials and catalysts.
Functional Group Introduction: The next step involves the introduction of the methoxyoxan, amino, and trifluoromethyl groups. This can be done through substitution reactions, where specific reagents are used to replace hydrogen atoms with the desired functional groups.
Final Assembly: The final step involves the coupling of the core structure with butanedioic acid. This can be achieved through esterification or amidation reactions, depending on the desired final product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction conditions and efficient scaling up of the process.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid;[(1S)-3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Substitution reactions can be used to replace specific atoms or groups with different ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically require acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. These reactions typically require anhydrous conditions.
Substitution: Common reagents for substitution reactions include halogens and organometallic compounds. These reactions typically require specific solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.
Scientific Research Applications
Butanedioic acid;[(1S)-3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methods.
Biology: The compound can be used to study the effects of specific functional groups on biological activity. This can help researchers understand the structure-activity relationships of similar compounds.
Medicine: The compound has potential applications in drug discovery and development. Its unique structure and functional groups make it a promising candidate for the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials and chemicals. Its unique properties make it a valuable tool for developing new industrial processes and products.
Mechanism of Action
The mechanism of action of butanedioic acid;[(1S)-3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and target.
Comparison with Similar Compounds
Butanedioic acid;[(1S)-3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone can be compared with other similar compounds, such as:
Butanedioic acid derivatives: These compounds share the butanedioic acid core but differ in their functional groups. The unique combination of functional groups in this compound gives it distinct properties and applications.
Cyclopentyl derivatives: These compounds share the cyclopentyl core but differ in their functional groups. The presence of the methoxyoxan, amino, and trifluoromethyl groups in this compound gives it unique reactivity and biological activity.
Naphthyridinyl derivatives: These compounds share the naphthyridinyl core but differ in their functional groups. The combination of the naphthyridinyl core with the other functional groups in this compound gives it unique properties and applications.
Properties
Molecular Formula |
C28H40F3N3O7 |
---|---|
Molecular Weight |
587.6 g/mol |
IUPAC Name |
butanedioic acid;[(1S)-3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone |
InChI |
InChI=1S/C24H34F3N3O3.C4H6O4/c1-15(2)23(7-4-18(11-23)29-20-6-9-33-14-21(20)32-3)22(31)30-8-5-19-16(13-30)10-17(12-28-19)24(25,26)27;5-3(6)1-2-4(7)8/h10,12,15,18,20-21,29H,4-9,11,13-14H2,1-3H3;1-2H2,(H,5,6)(H,7,8)/t18?,20?,21?,23-;/m0./s1 |
InChI Key |
WPPJJJUIDYHHSM-NATDTKDYSA-N |
Isomeric SMILES |
CC(C)[C@@]1(CCC(C1)NC2CCOCC2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F.C(CC(=O)O)C(=O)O |
Canonical SMILES |
CC(C)C1(CCC(C1)NC2CCOCC2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.